1-n-Butyl-3-(2-pyridyl)-2-thiourea

Physicochemical characterization Thermal stability Chromatographic separation

Researchers requiring a structurally defined pyridyl-thiourea for metal coordination or heterocyclic synthesis often face limited sourcing and batch inconsistency. This compound resolves that gap. • Acts as a flexible S,N-bidentate ligand for Co(II), Ni(II), Cu(I), Zn(II), Pd(II), Cd(II), and Hg(II), with four rotatable bonds enabling systematic chelate ring-size studies. • Provides a distinct conformational and H-bonding profile vs. allyl and tert-butyl analogs, validated by differing boiling point (318.3°C) and density (1.15 g/cm³). • Serves as a historically characterized SAR reference point for antitubercular thiourea screening. Supplied with full Certificates of Analysis; available for immediate dispatch.

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
CAS No. 22136-33-0
Cat. No. B1621963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-n-Butyl-3-(2-pyridyl)-2-thiourea
CAS22136-33-0
Molecular FormulaC10H15N3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC1=CC=CC=N1
InChIInChI=1S/C10H15N3S/c1-2-3-7-12-10(14)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13,14)
InChIKeyLXYIUAPDEIGKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-n-Butyl-3-(2-pyridyl)-2-thiourea – Physicochemical Profile & Procurement Baseline


1-n-Butyl-3-(2-pyridyl)-2-thiourea (CAS 22136-33-0, synonym U-17086) is a 1,3-disubstituted thiourea bearing an n-butyl group at N1 and a 2-pyridyl group at N3. It has the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol [1]. The compound possesses two hydrogen-bond donors (NH groups) and two hydrogen-bond acceptors (C=S sulfur and pyridyl nitrogen), with four rotatable bonds that provide conformational flexibility for both biological target engagement and metal coordination [2]. Its computed boiling point is 318.3 °C at 760 mmHg, density is 1.15 g/cm³, and flash point is 146.3 °C [3]. These physicochemical properties define the compound as a moderately lipophilic, thermally stable small-molecule building block suitable for further derivatization, coordination chemistry, and biological screening.

1-n-Butyl-3-(2-pyridyl)-2-thiourea – Differentiation from Other Pyridyl Thioureas


Within the 1-substituted-3-(2-pyridyl)-2-thiourea chemotype, variations in the N1-alkyl chain length and branching produce measurable differences in physicochemical properties, molecular conformation, and biological activity profiles that preclude simple substitution. The n-butyl substituent confers a distinct boiling point (318.3 °C vs. 304 °C for the 1-allyl analog), density (1.15 g/cm³ vs. 1.203 g/cm³), and number of rotatable bonds (4 vs. 3 for the allyl analog), altering both chromatographic behavior and ligand flexibility [1]. In a systematic antitubercular evaluation of forty-one 1-(2-pyridyl)-3-alkyl(or aryl)-2-thioureas, activity against Mycobacterium tuberculosis H37Rv was highly dependent on the N1 substituent; the 2-benzothiazolyl-butyl derivative demonstrated activity comparable to the reference drugs Isoxyl and Thioban, while the corresponding 2-pyridyl-butyl derivative did not reach the same potency threshold, demonstrating that the heterocyclic N3 moiety and the N1 alkyl group are not independently variable [2]. Furthermore, crystal structure analysis of the tert-butyl positional isomer reveals an intramolecular N–H⋯N hydrogen bond of 2.668(2) Å and a pyridyl–thiourea interplanar angle of 13.29°, features that are expected to differ for the linear n-butyl analog and that directly affect metal-chelation geometry [3].

1-n-Butyl-3-(2-pyridyl)-2-thiourea – Comparative Evidence Against Closest Analogs


Boiling Point vs. Allyl and Methyl Thiourea Analogs

The n-butyl derivative exhibits a higher boiling point than the allyl and methyl analogs, reflecting stronger intermolecular van der Waals interactions from the extended alkyl chain. This property influences both purification strategy (distillation vs. chromatography) and thermal stability during storage and reaction conditions [1].

Physicochemical characterization Thermal stability Chromatographic separation

Rotatable Bonds and Conformational Flexibility vs. Shorter-Chain Analogs

The n-butyl derivative possesses four rotatable bonds, compared to three for the allyl analog and two for the methyl analog. This additional degree of conformational freedom directly affects chelate ring formation geometry and entropic contributions to metal-binding thermodynamics [1][2].

Ligand design Conformational entropy Metal coordination

Crystal Packing and Hydrogen-Bonding vs. tert-Butyl Isomer

The tert-butyl isomer (C10H15N3S, identical formula) crystallizes with an intramolecular N–H⋯N hydrogen bond of 2.668(2) Å and dimerizes through intermolecular C=S⋯H–N hydrogen bonds [1]. The linear n-butyl chain is expected to disrupt this specific dimerization motif, altering crystal packing, melting point, and solubility. While no single-crystal structure is yet reported for the n-butyl derivative, the known structural divergence from the tert-butyl isomer establishes that the branching of the C4 alkyl group is a critical determinant of solid-state properties.

Crystal engineering Solid-state properties Polymorph screening

Antitubercular Activity Against M. tuberculosis H37Rv

In a systematic comparative study of forty-one 1-(2-pyridyl)-3-alkyl(or aryl)-2-thioureas against Mycobacterium tuberculosis H37Rv in Kirchner medium with 10% serum, the N1-substituent was a primary determinant of antibacterial potency. The 2-benzothiazolyl-butyl analog reached activity comparable to Isoxyl and Thioban, whereas the corresponding 1-(2-pyridyl)-3-butyl-2-thiourea (i.e., the target compound) did not achieve this potency threshold [1]. This indicates that the 2-pyridyl N3-heterocycle combined with an n-butyl N1-substituent yields a specific activity profile that is neither interchangeable with benzothiazolyl-thioureas nor with other pyridyl-thioureas bearing different N1-alkyl chains.

Antitubercular screening Structure-activity relationship Infectious disease

1-n-Butyl-3-(2-pyridyl)-2-thiourea – Research and Industrial Application Scenarios


Transition Metal Coordination Ligand

With four rotatable bonds, two H-bond donors, and two H-bond acceptors (pyridyl N and thiocarbonyl S), the compound serves as a flexible S,N-bidentate ligand for Co(II), Ni(II), Cu(I), Zn(II), Pd(II), Cd(II), and Hg(II) [1]. Its additional rotatable bond relative to the allyl analog may allow for larger chelate ring sizes and altered metal-binding stoichiometries, making it suitable for systematic studies of chelate ring size vs. complex stability. The absence of the intramolecular N–H⋯N hydrogen bond seen in the tert-butyl isomer further differentiates its donor-atom availability [2].

Heterocyclic Synthesis via Thiourea Cyclization

The thiourea core undergoes electrophilic cyclization to form thiazolines and related heterocycles [3]. The n-butyl chain contributes to higher boiling point (318.3 °C) and lower density (1.15 g/cm³) compared to methyl or allyl analogs, facilitating solvent extraction and distillation during workup. The compound's four rotatable bonds provide the conformational flexibility needed for ring-closing reactions, while the 2-pyridyl group enables post-cyclization functionalization. Additionally, the 2-pyridylthiourea scaffold has established precedent as an intermediate for disubstituted thiazoles with antibacterial and anti-inflammatory potential [4].

SAR Probe for Antitubercular Screening Panels

The compound occupies a defined position in the SAR landscape of pyridyl-thiourea antitubercular agents. The 1968 comparative study established that within the 1-(2-pyridyl)-3-alkyl-2-thiourea series, the n-butyl derivative does not reach the potency of the corresponding benzothiazolyl-butyl analog [5]. For modern screening campaigns, this compound serves as a reference negative-control or baseline data point when evaluating newer pyridyl-thiourea analogs—enabling researchers to benchmark activity improvements against a historically characterized scaffold.

Crystal Engineering and Co-Crystallization Studies

The known crystal structure of the tert-butyl isomer (intramolecular N–H⋯N bond, dimerization via C=S⋯H–N) provides a structural template against which the n-butyl derivative can be compared [2]. The linear n-butyl chain is predicted to disrupt the characteristic dimer motif, making this compound a valuable probe for studying the effect of alkyl chain topology on thiourea hydrogen-bonding networks. This application is directly relevant to solid-form screening, solubility modulation, and the rational design of thiourea-based co-crystals.

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